(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a pyrazole ring, and a morpholine ring. The presence of these diverse functional groups makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction using butylthiol and a suitable leaving group.
Formation of the Thiazolone Ring: The thiazolone ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction with a suitable halide.
Final Assembly: The final step involves the condensation of the pyrazole and thiazolone intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazolone ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolone derivatives, and substituted phenyl or pyrazole derivatives.
Scientific Research Applications
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Modulate Receptors: It can modulate receptors involved in pain and inflammation, providing therapeutic effects.
Comparison with Similar Compounds
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: can be compared with other similar compounds, such as:
(5Z)-5-({3-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.
The uniqueness of This compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N4O2S2 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4O2S2/c1-2-3-17-34-23-11-9-20(10-12-23)25-21(19-31(29-25)22-7-5-4-6-8-22)18-24-26(32)28-27(35-24)30-13-15-33-16-14-30/h4-12,18-19H,2-3,13-17H2,1H3/b24-18- |
InChI Key |
JPPSFTOHCKZYAV-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.